Angiotensina II

Vue d'ensemble

Description

L’angiotensine II est une hormone peptidique qui joue un rôle crucial dans le système rénine-angiotensine, qui régule la pression artérielle, les liquides et l’équilibre électrolytique. Il s’agit d’un octapeptide dérivé de l’angiotensine I par l’action de l’enzyme de conversion de l’angiotensine. L’angiotensine II exerce ses effets en se liant à des récepteurs spécifiques, principalement le récepteur de type 1 de l’angiotensine II et le récepteur de type 2 de l’angiotensine II .

Applications De Recherche Scientifique

Angiotensin II has numerous scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification.

Biology: Investigated for its role in cellular signaling and regulation of physiological processes.

Medicine: Studied for its involvement in cardiovascular diseases, hypertension, and kidney function.

Industry: Utilized in the development of pharmaceuticals targeting the renin-angiotensin system.

Mécanisme D'action

L’angiotensine II exerce ses effets en se liant au récepteur de type 1 de l’angiotensine II et au récepteur de type 2 de l’angiotensine II. La liaison au récepteur de type 1 de l’angiotensine II entraîne une vasoconstriction, une augmentation de la pression artérielle et une sécrétion d’aldostérone. Le récepteur de type 2 de l’angiotensine II provoque une vasodilatation et contrecarre les effets du récepteur de type 1 de l’angiotensine II. Les cibles moléculaires et les voies impliquées comprennent l’activation de la phospholipase C, de la protéine kinase C et la libération d’ions calcium .

Orientations Futures

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

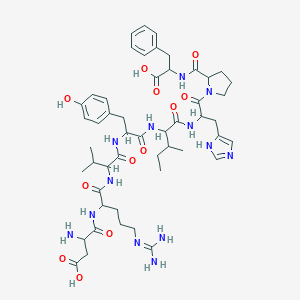

L’angiotensine II peut être synthétisée par synthèse peptidique en phase solide, une méthode qui implique l’addition séquentielle d’acides aminés à une chaîne peptidique croissante ancrée à un support solide. La synthèse commence généralement par l’attachement de l’acide aminé C-terminal à une résine, suivi de l’addition progressive d’acides aminés protégés. Après l’assemblage de la chaîne peptidique, le peptide est clivé de la résine et déprotégé pour donner le produit final .

Méthodes de production industrielle

La production industrielle d’angiotensine II implique une synthèse peptidique en phase solide à grande échelle, optimisée pour un rendement et une pureté élevés. Le procédé comprend des étapes de purification rigoureuses, telles que la chromatographie liquide haute performance, pour assurer l’élimination des impuretés et des sous-produits .

Analyse Des Réactions Chimiques

Types de réactions

L’angiotensine II subit diverses réactions chimiques, notamment :

Oxydation : L’angiotensine II peut être oxydée par des espèces réactives de l’oxygène, ce qui conduit à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les liaisons disulfure au sein du peptide.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.

Réduction : Agents réducteurs tels que le dithiothréitol.

Substitution : Dérivés d’acides aminés et agents de couplage utilisés dans la synthèse peptidique.

Principaux produits formés

Angiotensine II oxydée : Peptide modifié avec une activité biologique altérée.

Angiotensine II réduite : Peptide avec des liaisons disulfure réduites.

Analogues de l’angiotensine II : Peptides avec des acides aminés substitués.

Applications de la recherche scientifique

L’angiotensine II a de nombreuses applications en recherche scientifique, notamment :

Chimie : Utilisé comme peptide modèle pour étudier la synthèse et la modification des peptides.

Biologie : Investigated for its role in cellular signaling and regulation of physiological processes.

Médecine : Étudié pour son implication dans les maladies cardiovasculaires, l’hypertension et la fonction rénale.

Industrie : Utilisé dans le développement de médicaments ciblant le système rénine-angiotensine.

Comparaison Avec Des Composés Similaires

Composés similaires

Angiotensine I : Précurseur de l’angiotensine II, converti par l’enzyme de conversion de l’angiotensine.

Angiotensine III : Un métabolite de l’angiotensine II avec des effets similaires mais moins puissants.

Angiotensine IV : Un autre métabolite avec des activités biologiques distinctes.

Unicité

L’angiotensine II est unique par ses puissantes propriétés vasoconstrictrices et son rôle central dans le système rénine-angiotensine. Contrairement à ses précurseurs et ses métabolites, l’angiotensine II a un impact plus important sur la régulation de la pression artérielle et l’équilibre hydrique .

Propriétés

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H71N13O12/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGUSIXMZVURDU-JZXHSEFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H71N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196288 | |

| Record name | Angiotensin II Human | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1046.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Angiotensin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

As part of the renin-angiotensin-aldosterone-system (RAAS), angiotensin II raises blood pressure by vasoconstriction, increased aldosterone release by the adrenal zona glomerulosa, sodium and water reabsorption in the proximal tubular cells, and vasopressin secretion The direct action of angiotensin II on surrounding vessel walls is facilitated by binding to the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells, which stimulates Ca2+/calmodulin-dependent phosphorylation of myosin and causes smooth muscle contraction that results in vasoconstriction. The RAAS is ultimately regulated by a negative feedback effect of angiotensin II on renin production by the juxtaglomerular cells of the renal afferent arteriole. Unresuscitated septic shock associated with marked hypovolemia, extracellular fluid volume depletion, decreased cardiac output, low arterial blood pressure and decreased systemic vascular resistance causes an increase in renin secretion by the juxtaglomerular cells, resulting in elevated angiotensin II plasma levels and an increased secretion of aldosterone from the adrenal cortex. Angiotensin II binding to AT-1 receptors causes dose-dependent vasoconstriction of both afferent and efferent glomerular arterioles. The most pronounced effect of angiotensin II results on efferent arterioles, resulting in reduced renal blood flow and increased glomerular filtration pressure. | |

| Record name | Angiotensin II | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4474-91-3, 11128-99-7 | |

| Record name | Angiotensin II [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004474913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Angiotensin II Human | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Angiotensin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

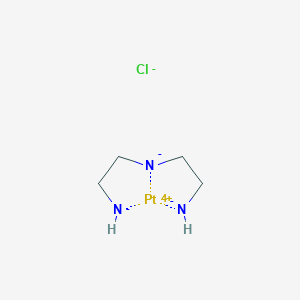

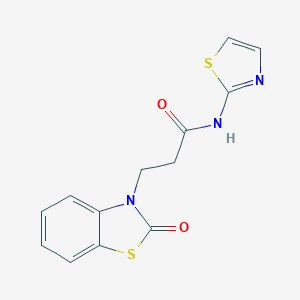

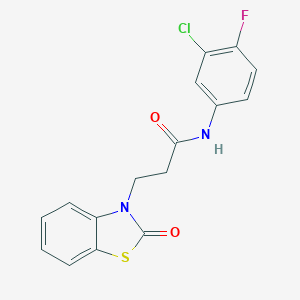

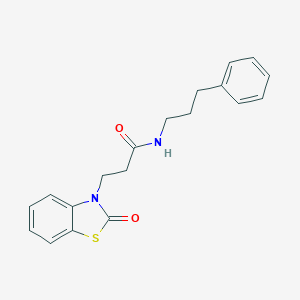

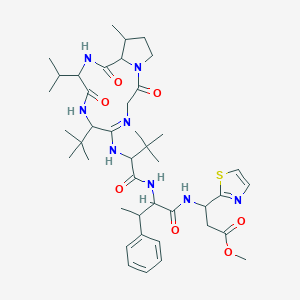

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B227915.png)

![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227919.png)

![ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227923.png)

![ethyl 4-(3-methyl-4-(3-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227925.png)

![3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227934.png)